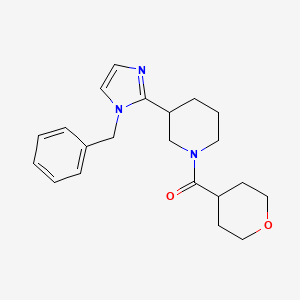
3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules similar to the compound often involves multi-step chemical reactions, starting from simpler building blocks. For instance, Goli-Garmroodi et al. (2015) described the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing a method that might be applicable for constructing similar structures through reactions involving imidazole derivatives and piperidine under specific conditions (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" has been analyzed through various techniques, including X-ray diffraction and spectral analyses. For example, Abdel-Wahab et al. (2023) confirmed the structure of a newly synthesized heterocycle through X-ray diffraction, providing insights into the arrangement of atoms and the overall geometry of such compounds (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs include cyclization, nucleophilic substitution, and addition reactions. The structure and reactivity of these compounds can be significantly influenced by the presence of functional groups such as imidazole, piperidine, and tetrahydropyran rings. For instance, the synthesis and reactivity of imidazopyridines with a chiral substituent at the nitrogen atom, as described by Bukhryakov et al. (2012), could provide insights into similar chemical transformations (Bukhryakov et al., 2012).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivative Compounds
- The arylation of azoles, including imidazoles, with bromopyridines followed by the reduction of the pyridine ring offers a convenient synthesis pathway for azolyl piperidines. This method could potentially be applied to synthesize compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" (Shevchuk et al., 2012).
- Synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile shows the versatility of imidazole derivatives in generating complex structures, potentially applicable for derivatives of the compound (Goli-Garmroodi et al., 2015).
- The synthesis of imidazopyridine and benzimidazole derivatives with chiral substituents at the nitrogen atom, which are further converted into piperazine derivatives, illustrates the chemical flexibility and potential for creating bioactive derivatives of similar compounds (Bukhryakov et al., 2012).
Biological Applications and Screening
- A combinatorial library of fused pyran derivatives synthesized under microwave irradiation and screened for antibacterial, antituberculosis, and antimalarial activities highlights the potential of such compounds in drug discovery, including derivatives of "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" for addressing various infectious diseases (Kalaria et al., 2014).
- The discovery of subtype-selective NMDA receptor ligands among 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles, such as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggests that structural analogs of the compound might have significant neurological applications, potentially aiding in the treatment of Parkinson's disease and other neurological disorders (Wright et al., 1999).
Propiedades
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(18-8-13-26-14-9-18)24-11-4-7-19(16-24)20-22-10-12-23(20)15-17-5-2-1-3-6-17/h1-3,5-6,10,12,18-19H,4,7-9,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPCOTRVIIWKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)
![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
